Enzyme Substrate Affinity: Equivalent Km to Linear Amides Despite Steric Bulk
Despite its steric hindrance, pivalamide exhibits a Michaelis constant (Km) for the amidase from Rhodococcus sp. strain R312 that is equivalent to that of linear and less-branched amides. The reported Km(amide) is 0.1 mM for pivalamide, butyramide, isobutyramide, valeramide, and hexanoamide [1]. This demonstrates that the tert-butyl group does not impair enzyme recognition and binding, positioning pivalamide as an equally efficient substrate for this class of enzymes.
| Evidence Dimension | Michaelis constant (Km) for amidase enzyme |
|---|---|
| Target Compound Data | 0.1 mM |
| Comparator Or Baseline | Butyramide, isobutyramide, valeramide, hexanoamide (each 0.1 mM) |
| Quantified Difference | 0 mM difference |
| Conditions | Rhodococcus sp. strain R312 amidase, pH 7-8, acyl transfer reaction to hydroxylamine |
Why This Matters
This equivalence validates pivalamide's utility as a substrate in enzymatic studies, offering steric bulk without sacrificing binding efficiency, a key consideration for reaction engineering and biocatalyst screening.
- [1] Fournand, D., Arnaud, A., & Galzy, P. (1998). Acyl transfer activity of an amidase from Rhodococcus sp. strain R312: formation of a wide range of hydroxamic acids. Applied and Environmental Microbiology, 64(8), 2844-2852. View Source
